molecular formula C18H12N2Na2O6S B12371248 Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate

Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate

Cat. No.: B12371248
M. Wt: 430.3 g/mol
InChI Key: VPWFPZBFBFHIIL-UHFFFAOYSA-L
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Description

Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye in various industries, including cosmetics and textiles. The compound is also referred to by its chemical formula, C18H12N2O6S.2Na, and has a molecular weight of 430.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate typically involves the diazotization of 4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the stability of the diazonium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and cosmetics

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo bond, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate is unique due to its specific combination of functional groups, which provide distinct chemical properties and applications. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications .

Properties

Molecular Formula

C18H12N2Na2O6S

Molecular Weight

430.3 g/mol

IUPAC Name

disodium;3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C18H14N2O6S.2Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

VPWFPZBFBFHIIL-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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